2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid
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Overview
Description
2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid is a compound that belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an aldehyde under acidic conditions to form the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of CO2 and hydrosilane in the presence of catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been developed to achieve high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzothiazole derivatives .
Scientific Research Applications
2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
5-Chlorobenzothiazole: A derivative with a chlorine atom at the 5-position.
Uniqueness
2-(Hydroxymethyl)benzo[D]thiazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c11-4-8-10-6-3-5(9(12)13)1-2-7(6)14-8/h1-3,11H,4H2,(H,12,13) |
InChI Key |
QTNXZEALACPPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(S2)CO |
Origin of Product |
United States |
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